4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide
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Overview
Description
4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position, a nitro group at the 3-position, and a phenoxyethyl group attached to the nitrogen atom of the benzamide moiety
Mechanism of Action
Target of Action
The primary target of 4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide is the Bifunctional protein GlmU . This protein plays a crucial role in the de novo biosynthetic pathway for UDP-N-acetylglucosamine (UDP-GlcNAc), a key component in bacterial cell wall biosynthesis .
Mode of Action
The compound interacts with its target, the Bifunctional protein GlmU, through a yet to be elucidated mechanism . The interaction likely results in the inhibition of the protein’s function, thereby disrupting the biosynthesis of the bacterial cell wall.
Biochemical Pathways
The compound affects the UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthetic pathway . By inhibiting the function of Bifunctional protein GlmU, the compound disrupts the production of UDP-GlcNAc, a critical precursor in the synthesis of peptidoglycan, a major component of the bacterial cell wall .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its disruption of bacterial cell wall biosynthesis. By inhibiting the function of Bifunctional protein GlmU, the compound prevents the formation of a key cell wall component, potentially leading to bacterial cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group at the 3-position. This is followed by the reaction with 2-phenoxyethylamine to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-chloro-3-amino-N-(2-phenoxyethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and 2-phenoxyethylamine.
Scientific Research Applications
4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrophenol: Used as a building block for dyes and pesticides.
4-chloro-3-nitrobenzonitrile: Utilized in the synthesis of pharmaceuticals and agrochemicals.
3-chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide: Known for its inhibitory activity against certain enzymes.
Uniqueness
4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide is unique due to the presence of the phenoxyethyl group, which imparts specific physicochemical properties and biological activities
Properties
IUPAC Name |
4-chloro-3-nitro-N-(2-phenoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c16-13-7-6-11(10-14(13)18(20)21)15(19)17-8-9-22-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKZITJNBYJGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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